2-Iodo-5-methoxy-4-azaindole
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Overview
Description
2-Iodo-5-methoxy-4-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and are used in various medicinal chemistry and drug discovery programs . The structure of this compound consists of a pyridine ring fused with a pyrrole ring, with an iodine atom at the 2-position and a methoxy group at the 5-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-methoxy-4-azaindole typically involves the use of pyridine and pyrrole building blocks. One common method includes the reaction of 2-chloro-4-amino-5-iodopyridine with pyruvic acid in a palladium-catalyzed intramolecular Heck reaction . This reaction forms the azaindole core, which is then further functionalized to introduce the methoxy group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-methoxy-4-azaindole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 2-position can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Palladium Catalysts: Used in Heck and Suzuki coupling reactions.
Organometallic Reagents: Used for substitution reactions at the iodine position.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Azaindoles: Formed through substitution reactions.
Oxidized Derivatives: Formed through oxidation reactions.
Cyclized Products: Formed through cyclization reactions.
Scientific Research Applications
2-Iodo-5-methoxy-4-azaindole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Iodo-5-methoxy-4-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating various cellular processes . The exact pathways involved depend on the specific kinase targeted and the cellular context .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4-azaindole: Lacks the methoxy group at the 5-position.
5-Methoxy-4-azaindole: Lacks the iodine atom at the 2-position.
2-Chloro-5-methoxy-4-azaindole: Has a chlorine atom instead of iodine at the 2-position.
Uniqueness
2-Iodo-5-methoxy-4-azaindole is unique due to the presence of both the iodine atom and the methoxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets and enables diverse chemical transformations .
Properties
IUPAC Name |
2-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-12-8-3-2-5-6(11-8)4-7(9)10-5/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PICMTAILCLOOSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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